Beta-D-Glucose

描述

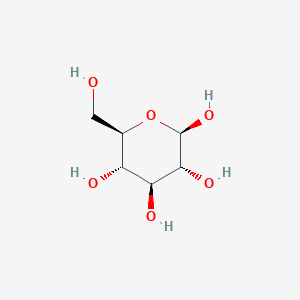

Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-VFUOTHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26874-89-5 | |

| Record name | β-D-Glucopyranose, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26874-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70883403 | |

| Record name | beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | beta-D-Glucose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1200.0 mg/mL | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0 | |

| Record name | β-D-Glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dextrose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with diethenylbenzene, ethenylbenzene, ethenylethylbenzene and methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-D-Glucopyranose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zymosans | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxidase, glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zymosans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-D-GLUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4R00M814D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146 - 150 °C | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

作用机制

Target of Action

Beta-D-Glucose, a naturally occurring compound found in fruits and other parts of plants, interacts with various targets in living organisms. It is known to interact with several enzymes such as DNA, Chondroitinase-B, Endoglucanase 5A, Lactase-like protein, Glycogen phosphorylase, Xylose isomerase, Glucokinase, Ferrichrome-iron receptor, and Hexokinase-1. These enzymes play crucial roles in various biochemical processes, including energy production, metabolism, and cellular function.

Mode of Action

This compound’s mode of action is primarily through its interaction with these enzymes. For instance, Glucokinase, an enzyme found in the liver and beta cells of the pancreas, catalyzes the initial step in the utilization of glucose at physiological glucose concentration. This compound is also known to interact with Hexokinase-1, another key enzyme involved in the glycolytic pathway. The interaction of this compound with these enzymes leads to various biochemical changes within the cell.

Biochemical Pathways

This compound plays a significant role in the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway. This pathway involves the anaerobic conversion of glucose to pyruvate, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides. The enzymes involved in glycolysis, including Hexokinase and Phosphofructokinase 1 (PFK 1), are regulated by small molecules, and this compound plays a crucial role in this regulation.

Pharmacokinetics

While specific pharmacokinetic data on this compound is limited, it is known that the compound exhibits dose-proportional pharmacokinetics without apparent accumulation in the body. This suggests that this compound is metabolized and excreted efficiently, impacting its bioavailability.

Result of Action

The primary result of this compound’s action is the provision of energy for living organisms. By participating in glycolysis, this compound contributes to the production of ATP, the primary energy currency of the cell. Additionally, the interaction of this compound with various enzymes can lead to changes in cellular function and metabolism.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of this compound-degrading enzymes can be affected by factors such as temperature and pH. Additionally, the presence of other molecules can impact the action of this compound. For example, in the presence of certain microbial structures, plant Beta-glucanases can hydrolyze Beta-glucans, triggering the activation of global responses.

生化分析

Biochemical Properties

Beta-D-Glucose plays a crucial role in various biochemical reactions. It is the primary source of energy for cells and is metabolized through glycolysis. This compound interacts with various enzymes, such as hexokinase and glucokinase, which phosphorylate glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways.

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by providing the energy needed for cellular processes. It also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, high levels of this compound can lead to increased insulin production in beta cells of the pancreas.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to glucose-6-phosphate by the action of hexokinase or glucokinase. This is a crucial step as it keeps glucose inside the cell and makes it available for various metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows stability over time. Its effects on cellular function can vary depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. High doses of glucose can lead to hyperglycemia and insulin resistance, while low doses may not provide sufficient energy for normal cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway. It interacts with various enzymes in these pathways, such as hexokinase, phosphofructokinase, and glucose-6-phosphate dehydrogenase.

Transport and Distribution

This compound is transported into cells via glucose transporters (GLUTs). Once inside the cell, it is phosphorylated to glucose-6-phosphate to prevent it from leaving the cell.

Subcellular Localization

Inside the cell, this compound is primarily found in the cytoplasm where glycolysis takes place. It can also be found in the mitochondria where it can be further metabolized to produce ATP.

生物活性

Beta-D-glucose, a simple sugar and a fundamental building block of carbohydrates, plays a significant role in various biological processes. This article explores its biological activity, including its immunomodulatory effects, antioxidant properties, and potential applications in cancer treatment.

Structure and Sources

This compound is a monosaccharide that is crucial for energy metabolism in living organisms. It is primarily found in fruits, vegetables, and as a component of polysaccharides such as cellulose and starch. The structure of this compound allows it to participate in numerous biochemical reactions, making it vital for cellular functions.

Immunomodulatory Effects

This compound has been identified as a biological response modulator (BRM), influencing immune system activity. Research indicates that it can enhance the function of various immune cells, including macrophages and natural killer (NK) cells. These effects are mediated through the activation of specific receptors such as Dectin-1 and complement receptors, which trigger immune responses against pathogens .

Key Findings:

- Macrophage Activation : this compound promotes the production of cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), enhancing the body's ability to combat infections .

- Dendritic Cell Maturation : It facilitates the maturation of dendritic cells, thereby improving antigen presentation and adaptive immune responses .

- Cancer Immunotherapy : this compound derivatives like (1→3)-β-glucan are being explored for their potential in cancer immunotherapy due to their ability to stimulate immune responses against tumors .

Antioxidant Properties

This compound exhibits antioxidant activity, which helps protect cells from oxidative stress. This property is particularly important in preventing chronic diseases associated with oxidative damage, including cancer and cardiovascular diseases.

Research Highlights:

- Scavenging Free Radicals : Studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cells .

- Cellular Protection : In vitro experiments demonstrate that this compound protects cellular components from damage caused by reactive oxygen species (ROS) .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound and its derivatives. For instance, 1,2,3,4,6-penta-O-galloyl-beta-D-glucose has shown significant inhibitory effects on various cancer cell lines.

Case Studies:

- Prostate Cancer : In vivo studies indicated that this compound can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

- Breast Cancer : Research has demonstrated that this compound derivatives can induce apoptosis in breast cancer cells by activating pro-apoptotic pathways .

Data Summary

The following table summarizes key biological activities associated with this compound:

科学研究应用

Biochemical Applications

Energy Source

Beta-D-glucose serves as a primary energy source for living organisms. It is involved in metabolic pathways such as glycolysis and the citric acid cycle, where it is broken down to produce ATP, the energy currency of cells .

Structural Role

In addition to its role as an energy source, this compound is a building block for polysaccharides like cellulose and glycogen. These polysaccharides are vital for energy storage and structural integrity in plants and animals .

Pharmaceutical Applications

Glucose Oxidase Production

this compound is utilized in the production of glucose oxidase (GOx), an enzyme that catalyzes the oxidation of glucose to gluconic acid while producing hydrogen peroxide. This enzyme has applications in biosensors for glucose monitoring, which are essential for diabetes management . Recent advancements have highlighted its use in developing novel biosensors that enhance the accuracy of glucose measurements.

Antimicrobial Properties

Research indicates that this compound derivatives can enhance the antibacterial activity of certain compounds. For instance, studies have shown that extracts containing this compound can inhibit methicillin-resistant Staphylococcus aureus (MRSA) through synergistic effects with antibiotics .

Food Industry Applications

Sweetening Agent

this compound is commonly used as a sweetener in various food products due to its sweetness profile and ability to enhance flavor. It is also involved in Maillard reactions, contributing to the browning and flavor development in baked goods.

Preservative Role

In food preservation, this compound can act as a stabilizer and preservative by inhibiting microbial growth through its metabolic pathways. This application is particularly valuable in extending the shelf life of food products .

Clinical Applications

Diabetes Research

this compound plays a significant role in diabetes research, particularly in understanding glucose metabolism and insulin response. Studies have explored its effects on pancreatic beta-cell function, indicating potential therapeutic strategies for diabetes management by improving glucose homeostasis .

Case Study: Stem Cell Therapy for Diabetes

Recent clinical trials have investigated the use of encapsulated stem cell-derived beta cells to improve glucose control in patients with Type 1 Diabetes (T1D). The results showed that some patients experienced improved glycemic control post-implantation, highlighting the potential of this compound in regenerative medicine .

Table 1: Summary of Applications of this compound

相似化合物的比较

Alpha-D-Glucose vs. Beta-D-Glucose

Functional Implications :

- Hexokinase Specificity : C. acetobutylicum models use this compound in hexokinase reactions (ATP + this compound → ADP + this compound 6-phosphate), whereas C. thermocellum and S. cerevisiae models utilize alpha-D-glucose . This divergence reflects species-specific metabolic adaptations.

- Glycosylation : this compound’s axial C1-OH orientation reduces steric hindrance, favoring interactions with enzymes like glycogen phosphorylase .

This compound 6-Phosphate vs. Alpha-D-Glucose 6-Phosphate

Research Findings :

- In Clostridium thermocellum, this compound 6-phosphate is isomerized to alpha-D-glucose 6-phosphate via phosphoglucomutase-1, enabling glycogen synthesis .

- KEGG pathway annotations highlight species-specific preferences: L. lactis uses R00299 (D-glucose phosphorylation), while other models favor beta-specific reactions (R01600) .

This compound Derivatives and Analogues

This compound Pentaacetate :

- Properties : Soluble in organic solvents; antibacterial and antiviral activity .

- Applications : Chiral building block for nucleoside analogues (e.g., acyclovir) .

N-Acetyl-N'-beta-D-Glucopyranosyl Urea:

- Function : Inhibits glycogen phosphorylase (Ki = 2.0 µM), a therapeutic target for type 2 diabetes .

Beta-D-Glucopyranosyl Fluoride:

- Role: Non-reactive in phosphorylase activity, contrasting with alpha-D-glucopyranosyl fluoride, which mimics phosphate donors .

Metabolic and Functional Divergence in Pathways

Glycolysis and Hexokinase Variability

- This compound Utilization : In C. acetobutylicum, hexokinase (EC 2.7.1.2) specifically phosphorylates this compound, producing this compound 6-phosphate. This contrasts with models using alpha-D-glucose, underscoring evolutionary divergence in cofactor specificity .

- Pathway Alignment Tools : Tools like MPBR map this compound reactions (e.g., R01602, R01600) to alpha-D-glucose pathways (R01786, R02739), revealing conserved functionality despite structural differences .

Microbiota and this compound Metabolism

- Cecal Metabolism: this compound levels in poultry cecum correlate with Ruminococcaceae abundance, linking microbial carbohydrate degradation to host energy regulation .

- AMPK Regulation : Downregulation of AICAR (an AMPK activator) reduces this compound levels, impairing hypoglycemic responses .

Data Tables

Table 1: Key Reactions Involving this compound

常见问题

Q. How can researchers experimentally distinguish α-D-glucose from β-D-glucose isomers?

Methodological Answer :

- Enzymatic specificity : Use β-D-glucose oxidase, which selectively oxidizes the β-anomer to D-glucono-1,5-lactone and H₂O₂, enabling spectrophotometric detection .

- NMR spectroscopy : The C1 carbon of β-D-glucose resonates at ~97 ppm (vs. ~93 ppm for α-D-glucose) in D₂O, confirmed by ¹³C NMR .

- Polarimetry : Monitor mutarotation kinetics (e.g., α → β equilibrium) at 589 nm, with final optical rotation of +52.7° for β-D-glucose .

Q. What analytical methods are optimal for quantifying β-D-glucose in biological samples?

Methodological Answer :

- HPLC-RI/MS : Separate anomers using a NH₂-bonded column (acetonitrile/water mobile phase) with refractive index or mass spectrometry detection .

- Enzymatic assays : Couple β-D-glucose oxidase with peroxidase and chromogenic substrates (e.g., o-dianisidine) for colorimetric quantification .

- Biosensors : Amperometric electrodes functionalized with glucose oxidase enable real-time monitoring in cell cultures .

Q. What role does β-D-glucose play in glycogen synthesis?

Methodological Answer : β-D-glucose is phosphorylated to β-D-glucose 6-phosphate (G6P) by hexokinase. Phosphoglucomutase isomerizes β-D-G6P to α-D-G6P, the substrate for glycogen synthase . Isotopic tracing (¹³C-glucose) with LC-MS/MS quantifies flux into glycogen .

Advanced Research Questions

Q. How does β-D-glucose oxidase specificity impact enzymatic assay design?

Methodological Answer :

- Anomer equilibration : Pre-incubate samples with mutarotase (aldose 1-epimerase) to ensure α→β conversion, avoiding underestimation of total glucose .

- Kinetic validation : Compare reaction rates using purified α- and β-anomers. Contradictions in literature values often stem from incomplete equilibration .

- Cofactor optimization : Saturate assays with O₂ (for oxidase) or NAD⁺ (for dehydrogenase) to match enzyme-specific requirements .

Q. What synthetic challenges arise in preparing β-D-glucose derivatives for glycobiology?

Methodological Answer :

- Protecting groups : Acetylation (e.g., pentaacetate synthesis via acetic anhydride/pyridine) stabilizes the β-configuration during glycosylation .

- Catalyst optimization : Lewis acids like BF₃·Et₂O improve glycosylation efficiency but require anhydrous conditions to avoid side reactions .

- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) to resolve acetylated derivatives .

Q. How can β-D-glucose act as a green reductant in nanoparticle synthesis?

Methodological Answer :

- Mechanism : β-D-glucose reduces Ag⁺ to Ag⁰ under mild heating (60–80°C), with starch stabilizing nanoparticles via hydroxyl group coordination .

- Critical parameters : Optimize glucose/AgNO₃ molar ratio (2:1) and pH (8–10) to control particle size (20–50 nm, validated by TEM) .

- Reproducibility : Microfluidic reactors reduce polydispersity by controlling nucleation rates .

Q. How do researchers resolve metabolic flux discrepancies in β-D-glucose 6-phosphate utilization?

Methodological Answer :

- Isotopic tracing : ¹³C-labeled glucose with metabolic flux analysis (MFA) quantifies partitioning into glycolysis vs. pentose phosphate pathways .

- Compartmentalization : Subcellular fractionation (e.g., cytosolic vs. mitochondrial G6P pools) clarifies pathway contributions .

- Enzyme profiling : Assay glucose-6-phosphate dehydrogenase (G6PDH) activity to identify regulatory nodes .

Q. Why do reported enzymatic oxidation rates of β-D-glucose vary across studies?

Methodological Answer :

- Cofactor dependency : Glucose oxidase (O₂-dependent, = 0.2 mM) vs. dehydrogenases (NAD⁺-dependent, = 5 mM) yield divergent kinetics .

- Source variability : Fungal (Aspergillus) glucose oxidase has higher thermostability than bacterial (Penicillium) isoforms .

- pH effects : Optimal activity for glucose oxidase occurs at pH 5.5–7.0; deviations alter reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。